Cas no 2260930-73-0 (2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid)

2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic sulfone derivative featuring a rigid, strained scaffold with a carboxylic acid functional group. Its unique structure imparts high reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized frameworks. The sulfone moiety enhances stability while the strained ring system offers potential for ring-opening reactions. The carboxylic acid group allows for further derivatization, enabling applications in medicinal chemistry and materials science. This compound’s distinct geometry and functional group compatibility make it suitable for exploratory research in asymmetric synthesis and drug discovery.
2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid structure
2260930-73-0 structure
商品名:2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
CAS番号:2260930-73-0
MF:C8H12O4S
メガワット:204.243481636047
CID:5976476
PubChem ID:137928704

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
    • 2-Thiabicyclo[3.2.1]octane-5-carboxylic acid 2,2-dioxide
    • EN300-6503702
    • 2260930-73-0
    • Z3409962529
    • インチ: 1S/C8H12O4S/c9-7(10)8-2-1-6(5-8)13(11,12)4-3-8/h6H,1-5H2,(H,9,10)
    • InChIKey: JEMOPDCSORUXMP-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC2(C(=O)O)CCC1C2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 204.04563003g/mol
  • どういたいしつりょう: 204.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6503702-1.0g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
2260930-73-0 95.0%
1.0g
$971.0 2025-03-14
Enamine
EN300-6503702-2.5g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
2260930-73-0 95.0%
2.5g
$1903.0 2025-03-14
1PlusChem
1P028N6N-100mg
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
100mg
$479.00 2024-05-24
1PlusChem
1P028N6N-5g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
5g
$3543.00 2024-05-24
Aaron
AR028NEZ-50mg
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
50mg
$336.00 2025-02-16
1PlusChem
1P028N6N-250mg
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
250mg
$657.00 2024-05-24
Aaron
AR028NEZ-100mg
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
100mg
$489.00 2025-02-16
Aaron
AR028NEZ-10g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylicacid
2260930-73-0 95%
10g
$5767.00 2023-12-15
Enamine
EN300-6503702-0.5g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
2260930-73-0 95.0%
0.5g
$758.0 2025-03-14
Enamine
EN300-6503702-0.25g
2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
2260930-73-0 95.0%
0.25g
$481.0 2025-03-14

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid 関連文献

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acidに関する追加情報

Research Brief on 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 2260930-73-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid (CAS: 2260930-73-0) as a promising scaffold for drug development. This bicyclic sulfone derivative has garnered attention due to its unique structural features, which enable diverse biological activities. The compound's rigid framework and sulfone moiety make it an attractive candidate for targeting enzymes and receptors involved in various disease pathways.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes and pharmacological properties of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid. The researchers employed a multi-step synthesis strategy, starting from commercially available precursors, to achieve high yields and purity. The compound's stability under physiological conditions was confirmed through in vitro assays, suggesting its suitability for further drug development.

In another investigation, the compound demonstrated significant inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer metastasis and inflammatory diseases. The sulfone group in the bicyclic structure was found to chelate the zinc ion in the active site of MMP-2 and MMP-9, leading to potent inhibition with IC50 values in the nanomolar range. These findings were corroborated by molecular docking studies, which revealed favorable binding interactions.

Further research has explored the derivatization of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid to enhance its pharmacokinetic properties. A series of ester and amide derivatives were synthesized and evaluated for their bioavailability and metabolic stability. Preliminary results indicated that certain modifications could improve oral absorption without compromising the compound's biological activity. These derivatives are currently under investigation in preclinical models of rheumatoid arthritis and metastatic breast cancer.

The potential applications of this compound extend beyond MMP inhibition. Recent studies have suggested its utility as a building block for the development of covalent inhibitors targeting cysteine proteases, such as cathepsins and SARS-CoV-2 main protease. The electrophilic nature of the sulfone moiety allows for selective modification of active-site residues, offering a novel strategy for drug design.

Despite these promising developments, challenges remain in optimizing the selectivity and safety profile of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid-based therapeutics. Ongoing research aims to address these issues through structure-activity relationship (SAR) studies and advanced formulation techniques. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.

In conclusion, 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid represents a versatile scaffold with broad therapeutic potential. Its unique chemical properties and demonstrated biological activities make it a valuable tool for drug discovery in oncology, inflammation, and infectious diseases. Future research should focus on expanding its applications and overcoming current limitations to fully realize its clinical potential.

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